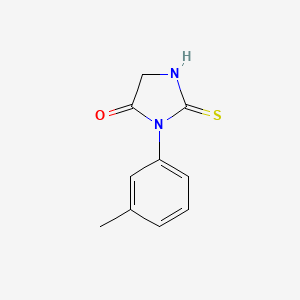

2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one

Description

Properties

IUPAC Name |

3-(3-methylphenyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-7-3-2-4-8(5-7)12-9(13)6-11-10(12)14/h2-5H,6H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZUDYAABFWCBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357608 | |

| Record name | 2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61388-77-0 | |

| Record name | 2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one typically involves the reaction of 3-methylbenzaldehyde with thiourea under acidic conditions to form the intermediate, which is then cyclized to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the mercapto group can be replaced by other nucleophiles such as halides or amines.

Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various imidazole derivatives.

Scientific Research Applications

2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its biological effects.

Comparison with Similar Compounds

2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one can be compared with other similar compounds, such as:

2-mercapto-3-(3-methylphenyl)-6,7-dihydro-5H-thiopyrano[3’,2’4,5]thieno[2,3-d]pyrimidin-4(3H)-one:

2-mercapto-1-methylimidazole: This compound shares the mercapto group and imidazole ring but has different substituents and properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-Mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one (commonly referred to as "the compound") is a sulfur-containing heterocyclic compound with potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10N2OS

- Molecular Weight : 206.26 g/mol

- CAS Number : 854777

Biological Activity Overview

The compound has shown promise in various biological assays, particularly in cancer research. Its structure suggests potential interactions with biological macromolecules, leading to various therapeutic effects.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against different cancer cell lines. The following table summarizes its antiproliferative effects:

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| MDA-MB-468 (Breast) | 5.0 | 84.83% |

| SK-MEL-5 (Melanoma) | 4.5 | 81.58% |

| T-47D (Breast) | 6.0 | 90.47% |

| SR (Leukemia) | 7.2 | 78.50% |

*Data derived from comparative studies on the compound's activity against various cancer cell lines .

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound has been observed to inhibit enzymes critical for tumor growth and proliferation, such as farnesyltransferase and other kinases, which are vital for cancer cell survival and division .

- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells, leading to programmed cell death. This was evidenced by increased markers of apoptosis in treated cell lines .

- Cell Cycle Arrest : The compound has shown the ability to halt the cell cycle in the G1 phase, preventing cells from progressing to DNA synthesis and division .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Breast Cancer Cells : A study involving MDA-MB-468 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .

- Melanoma Research : In SK-MEL-5 melanoma cells, the compound exhibited strong antiproliferative effects, with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. How can synthetic protocols for 2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization often involves modifying reaction conditions (e.g., solvent, temperature, catalysts). For imidazol-4-one derivatives, base-mediated desulfitative functionalization using potassium carbonate in aqueous dimethylformamide (DMF) has been effective for introducing dimethylamino or ether groups at the C2 position . Additionally, substituent-dependent cyclization strategies (e.g., condensation of aldehydes with thiourea derivatives) can improve yields, as seen in analogous compounds with fluorophenyl and styryl groups . Monitoring reaction progress via LC-MS (retention time ~7.3 min, m/z 373.0 [M+H]⁺) ensures intermediate stability .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include aromatic protons (δ 7.05–7.76 ppm for substituted phenyl groups) and imidazolone ring protons (δ 4.80–6.26 ppm) .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures. For example, analogous compounds (e.g., 3-methyl-2-(methylsulfanyl)-5,5-diphenyl derivatives) crystallize in monoclinic systems with hydrogen-bonding networks critical for stability .

- LC-MS/IR : Confirm molecular weight (e.g., m/z 245–373 range) and functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Antiproliferative assays : Use cancer cell lines (e.g., HCT116, MCF7) with IC50 determination via MTT assays. ROS induction (e.g., dihydroethidium staining for superoxide detection) and apoptosis markers (caspase-3 activation) are critical mechanistic endpoints .

- Antibacterial screening : Disk diffusion or microdilution assays against Gram-positive/negative strains, combined with antiadhesive potential assessment (e.g., biofilm inhibition) .

Advanced Research Questions

Q. How do computational models explain the reactivity and electronic properties of the imidazol-4-one scaffold?

- Methodological Answer : Hybrid QM/MM simulations (e.g., density functional tight-binding methods) reveal steric and electronic factors influencing reactivity. For example, molecular dynamics simulations of MIO biogenesis highlight backbone cyclization as a rate-limiting step, driven by orbital alignment and hydrogen-bond disruption in constrained protein environments . Charge distribution analysis (e.g., Mulliken charges) can predict nucleophilic attack sites for functionalization .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC50 values)?

- Methodological Answer :

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 3-methylphenyl vs. morpholinoethyl groups) on cytotoxicity and selectivity .

- Metabolic stability assays : Evaluate compound degradation in microsomal models to identify unstable intermediates.

- ROS quantification : Use standardized assays (e.g., glutathione depletion, malondialdehyde levels) to distinguish ROS-dependent vs. -independent mechanisms .

Q. How can crystallographic data inform the design of derivatives with enhanced pharmacological profiles?

- Methodological Answer : Analyze packing diagrams and hydrogen-bonding motifs (e.g., N–H···O interactions) to predict solubility and stability. For example, diphenyl-substituted imidazolones exhibit π-π stacking that enhances membrane permeability . Modifying the 3-methylphenyl group to bulkier substituents (e.g., 4-fluorophenyl) may improve target binding while maintaining crystallinity .

Q. What experimental and computational approaches validate the autocatalytic formation of imidazolone rings in biological systems?

- Methodological Answer : Isotopic labeling (e.g., ¹³C tracing) coupled with enzyme kinetics studies can track cyclization steps. Computational studies of histidine ammonia-lyase (HAL) reveal that mechanical compression of protein loops facilitates dehydration and MIO formation, which is critical for catalytic activity .

Methodological Notes

- Data Reproducibility : Always cross-validate NMR assignments with DEPT/HSQC experiments and compare crystallographic parameters (e.g., R-factors) against databases like CCDC .

- Contradictory Evidence : Discrepancies in biological activity may arise from cell line-specific ROS sensitivity or assay conditions (e.g., serum-free vs. serum-containing media) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.